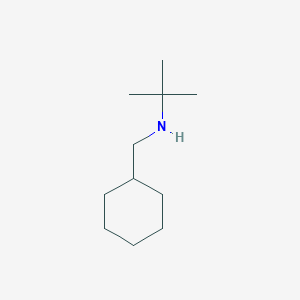

TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNQWCLRQYIHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466821 | |

| Record name | N-(Cyclohexylmethyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65055-37-0 | |

| Record name | N-(Cyclohexylmethyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Cyclohexylmethyl Amine

Classical Approaches to TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Synthesis

Traditional methods for synthesizing TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE rely on well-established reaction mechanisms, including reductive amination, nucleophilic substitution, and amidation-reduction sequences.

Reductive Amination Pathways for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Precursors

Reductive amination is a widely utilized method for forming amines, which involves the conversion of a carbonyl group to an amine through an intermediate imine. For the synthesis of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, this process typically starts with the reaction of cyclohexanecarboxaldehyde (B41370) and tert-butylamine (B42293).

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic tert-butylamine attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, specifically an N-(cyclohexylmethylene)-tert-butylamine intermediate. This equilibrium is generally shifted toward the imine by removing the water formed.

Reduction: The intermediate imine is then reduced to the final secondary amine product. This reduction can be performed in-situ without isolating the imine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful for one-pot reactions as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.

| Precursors | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Cyclohexanecarboxaldehyde, tert-butylamine | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Two-step process (imine formation, then reduction). |

| Cyclohexanecarboxaldehyde, tert-butylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Allows for a one-pot reaction under mildly acidic conditions. |

| Cyclohexanecarboxaldehyde, tert-butylamine | Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol, Tetrahydrofuran (THF) | A form of catalytic hydrogenation, often considered a green chemistry approach. |

Nucleophilic Substitution Strategies in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Formation

Nucleophilic substitution provides a direct route to forming the carbon-nitrogen bond. This strategy involves the reaction of an alkyl halide with an amine. In the context of synthesizing TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, the reaction occurs between a cyclohexylmethyl halide (such as cyclohexylmethyl bromide) and tert-butylamine.

This reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion which acts as the leaving group.

A practical consideration in this synthesis is the generation of a hydrohalic acid (e.g., HBr) as a byproduct. This acid can react with the starting tert-butylamine, protonating it to form an unreactive ammonium (B1175870) salt. To circumvent this, the reaction is often carried out using an excess of tert-butylamine, where one equivalent acts as the nucleophile and another acts as a base to neutralize the acid. Alternatively, a non-nucleophilic auxiliary base can be added to the reaction mixture.

The choice of solvent is crucial; polar aprotic solvents such as acetonitrile are often employed to facilitate the reaction.

| Substrate | Nucleophile | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Cyclohexylmethyl Bromide | tert-butylamine (3.0 equivalents) | Acetonitrile | 95°C, 4 hours | 86% |

| Cyclohexylmethyl Bromide | tert-butylamine with co-solvent | Acetonitrile/DMSO or Acetonitrile/DCM | Increased solubility of byproducts. | N/A |

Amidation and Reduction Sequences Leading to TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

A two-step approach involving the formation and subsequent reduction of an amide is another classical pathway. This method offers an alternative to direct alkylation or reductive amination.

Amidation: The first step is the formation of N-tert-butylcyclohexanecarboxamide. This can be achieved by reacting cyclohexanecarboxylic acid with tert-butylamine. The direct reaction requires high temperatures to drive off water, so it is more common to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride (cyclohexanecarbonyl chloride). The acyl chloride reacts readily with tert-butylamine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl produced.

Reduction: The resulting N-tert-butylcyclohexanecarboxamide is then reduced to the target amine. Amide reduction is a more challenging transformation than imine reduction and requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose, effectively reducing the carbonyl group of the amide to a methylene (B1212753) group (CH₂). More modern and selective reducing agents have also been developed.

This sequence is robust and versatile, though the use of highly reactive reagents like LiAlH₄ requires careful handling and anhydrous conditions.

Modern and Advanced Synthetic Strategies for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Contemporary synthetic chemistry often focuses on improving efficiency, selectivity, and environmental sustainability. These principles are reflected in advanced methods for amine synthesis.

Catalytic Hydrogenation Methods for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Production

Catalytic hydrogenation is a key process in modern synthesis and can be applied to the production of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, essentially as a variation of reductive amination. In this approach, a mixture of cyclohexanecarboxaldehyde and tert-butylamine is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.

Commonly used catalysts include noble metals such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction proceeds through the in-situ formation of the imine, which is immediately hydrogenated on the catalyst surface to yield the secondary amine.

This method is considered a form of "green chemistry" because it avoids the use of stoichiometric hydride reagents, producing only water as a byproduct. The reaction conditions, such as temperature, pressure, and choice of catalyst, can be optimized to maximize yield and selectivity.

| Reactants | Catalyst | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| Cyclohexanecarboxaldehyde, tert-butylamine | Palladium on Carbon (Pd/C) | H₂ gas | Elevated pressure (4-20 bar), elevated temperature. |

| Cyclohexanecarboxaldehyde, tert-butylamine | Raney Nickel | H₂ gas | Liquid phase, often with an inert solvent like THF. |

| Cyclohexanecarboxaldehyde, tert-butylamine | Ruthenium-based catalyst | H₂ gas | Can be used for hydrogenation of aromatic amines to cyclohexylamines. |

Organometallic Reagents in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Synthesis

Organometallic reagents are compounds containing a carbon-metal bond and are powerful tools in organic synthesis due to their high nucleophilicity and/or basicity. While not the most direct route for this specific amine, they can be instrumental in preparing key precursors.

For example, a Grignard reagent such as cyclohexylmethylmagnesium bromide could be synthesized. While its direct reaction with an electrophilic aminating agent to form the target amine is complex, it is highly effective for synthesizing the precursor aldehyde. The reaction of cyclohexylmethylmagnesium bromide with an appropriate electrophile like formaldehyde would yield cyclohexylethanol, which can then be oxidized to cyclohexanecarboxaldehyde, a key starting material for reductive amination.

Alternatively, organolithium or Grignard reagents can react with imines or their derivatives. A potential, though less common, pathway could involve the formation of the N-(cyclohexylmethylene)-tert-butylamine imine, followed by the addition of an organometallic reagent like methylmagnesium bromide. This would lead to a different product, but illustrates the principle of C-C bond formation via organometallics reacting with C=N bonds. The direct addition of a hydride equivalent from an organometallic source is less typical than using standard reducing agents.

The primary role of organometallic reagents in this context is often in the multi-step synthesis of the required carbonyl or alkyl halide precursors rather than in the final C-N bond-forming step itself.

Green Chemistry Principles in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Synthesis

The integration of green chemistry principles into the synthesis of amines like tert-butyl-cyclohexylmethyl-amine is crucial for developing environmentally benign chemical processes. Key strategies focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. One notable approach involves the use of tert-butyl nitrite (TBN) for N-nitrosation reactions under solvent-free conditions. rsc.org This method offers a significant environmental advantage by eliminating the need for volatile organic solvents, which are often toxic and contribute to pollution. rsc.org

The reaction using TBN is characterized by its broad substrate scope, metal- and acid-free conditions, and an easy isolation procedure, which collectively contribute to a greener synthetic route. rsc.org Sensitive functional groups and acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) are often stable under these conditions. rsc.org The purification process is simplified, sometimes requiring only filtration through a short silica pad or a simple aqueous work-up, which minimizes the generation of hazardous waste. rsc.org Another green approach is the development of one-pot syntheses, which reduce the number of reaction steps, minimize waste from intermediate purification, and save time and energy. For instance, a one-pot synthesis of α-disubstituted hydrazine from a secondary amine has been demonstrated using TBN as a nitrosating reagent. rsc.org

| Principle of Green Chemistry | Application in Amine Synthesis | Reference |

| Solvent-Free Conditions | N-nitrosation of secondary amines using tert-butyl nitrite (TBN) without a solvent. | rsc.org |

| Atom Economy | One-pot synthesis methodologies reduce the number of steps and intermediate waste. | rsc.org |

| Use of Less Hazardous Reagents | Employing TBN, which can be a more benign alternative to other nitrosating agents. | rsc.org |

| Energy Efficiency | Reactions proceed smoothly at room temperature, reducing energy consumption for heating. | rsc.org |

| Simplified Work-up | Easy isolation procedures, such as simple filtration, minimize solvent use for purification. | rsc.org |

Stereoselective Synthesis of Chiral Analogues of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

The synthesis of specific stereoisomers of tert-butyl-cyclohexylmethyl-amine derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can be achieved through methods like asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is a powerful tool for preparing chiral amines and their derivatives. The asymmetric Mannich reaction, for instance, is a highly effective method for synthesizing chiral β-amino carbonyl compounds, which are versatile precursors to chiral amines. nih.gov This reaction can be catalyzed by chiral organocatalysts, such as L-proline, to achieve high levels of stereocontrol. nih.govorgsyn.org

In a typical proline-catalyzed direct three-component asymmetric Mannich reaction, an aldehyde, an amine, and a ketone react to form the desired chiral β-amino carbonyl compound. orgsyn.org The stereochemical outcome is dictated by the chiral catalyst, which creates a chiral environment for the reaction. The use of ketimines in these reactions provides an efficient route to β-amino carbonyl compounds that possess an α-tertiary amine center. nih.govscispace.com The geometry of the ketimine's N-substituent significantly influences the enantioselectivity, as the chiral catalyst interacts with this group. nih.govscispace.com

| Catalyst | Reaction Type | Substrates | Key Feature |

| L-proline | Asymmetric Mannich Reaction | Aldehydes, Amines, Ketones | Provides access to chiral β-amino carbonyl compounds. nih.govorgsyn.org |

| Chiral Phenylcyclopropane-based amine | Diastereodivergent Mannich Reaction | Aldehydes, Alkyl- and alkynyl-substituted Z-ketimines | Allows for the synthesis of less-accessible chiral α-tert-amines. scispace.com |

| Palladium with Chiral Ligands | Asymmetric Allylic Alkylation | Allylic esters, Malonates | N-(tert-butyl)-N-methylanilines with C-N axial chirality act as effective ligands. researchgate.net |

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. This strategy is widely employed in the synthesis of chiral amines and their derivatives.

A prominent example is the use of tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent has been used on large scales for the production of drugs and agrochemicals. yale.edu Another effective chiral auxiliary is pseudoephenamine, which demonstrates excellent stereocontrol in alkylation reactions, particularly for the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which facilitates purification. nih.gov The Michael addition of chiral lithium amides to α,β-unsaturated esters is another efficient method for preparing alicyclic β-amino acids in homochiral form, which can be precursors to chiral amines. nih.gov

| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Substrate | Outcome |

| tert-Butanesulfinamide | Addition to Imines | Aldehydes/Ketones | Asymmetric synthesis of a broad range of primary amines. yale.edu |

| Pseudoephenamine | Diastereoselective Alkylation | Carboxylic acid derivatives | Enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov |

| (R)-N-benzyl-N-α-methylbenzylamine | Conjugate Addition | α,β-Unsaturated esters | Highly stereoselective formation of β-amino esters. nih.gov |

Purification and Isolation Methodologies for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

The purification and isolation of tert-butyl-cyclohexylmethyl-amine are critical steps to ensure the final product meets the required purity standards. Common techniques include chromatography, crystallization, and distillation.

Chromatography is a fundamental technique for purifying amines. Column chromatography using silica gel or alumina (B75360) is frequently employed. researchgate.net For amines, basic alumina can be a suitable stationary phase to prevent the strong adsorption that can occur on acidic silica gel. researchgate.net The choice of eluent is crucial; mixtures of non-polar solvents like hexane and more polar solvents like dichloromethane or chloroform are often used. orgsyn.orgresearchgate.net

For the separation of enantiomers of chiral derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful method. researchgate.net This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |

| Slurry and Filtration | N/A | Hexane/Dichloromethane | Purification of solid amine-related compounds. orgsyn.org |

| Column Chromatography | Basic Alumina | Chloroform/Hexane mixture | General purification of amines to remove impurities. researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel or NH-Silica Gel | Varies | Monitoring reaction progress and assessing purity. researchgate.net |

| Chiral HPLC | Chiral Stationary Phase | Varies | Separation of atropisomers of chiral amines. researchgate.net |

Crystallization is an effective method for purifying solid amines or their salts. Amines can be converted to their hydrochloride salts by treatment with hydrochloric acid. orgsyn.org These salts are often crystalline solids that can be purified by recrystallization from suitable solvents like ethanol and ether mixtures. orgsyn.org The free amine can then be regenerated by treatment with a base.

Distillation is the primary method for purifying liquid amines. For compounds like tert-butylamine, which is volatile, distillation is performed using an ice-cooled receiver to collect the fraction boiling at the correct temperature (e.g., 44–46°C for tert-butylamine). orgsyn.org Prior to distillation, the crude amine is often dried over a suitable drying agent, such as sodium hydroxide pellets. orgsyn.org For higher boiling amines, vacuum distillation is employed to lower the boiling point and prevent decomposition at high temperatures.

Chemical Reactivity and Reaction Mechanisms of Tert Butyl Cyclohexylmethyl Amine

Acid-Base Chemistry and Protonation States of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.youtube.comyoutube.com

The chemical nature of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE is fundamentally characterized by the lone pair of electrons on the nitrogen atom, which makes it a Brønsted-Lowry base. The alkyl groups (tert-butyl and cyclohexylmethyl) are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia.

Upon reaction with an acid, the nitrogen lone pair accepts a proton (H⁺), forming a positively charged tert-butyl-cyclohexylmethyl-ammonium ion. youtube.com This protonation is a reversible equilibrium, the position of which depends on the strength of the acid and the pH of the medium. youtube.com While the electron-donating groups increase intrinsic basicity, the significant steric bulk around the nitrogen may affect the kinetics and thermodynamics of protonation by sterically hindering the approach of the proton and the solvation of the resulting ammonium (B1175870) ion.

Nucleophilic Reactivity of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.wikipedia.org

The lone pair of electrons also endows TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE with nucleophilic character. However, its reactivity as a nucleophile is significantly moderated by steric hindrance. masterorganicchemistry.com The bulky tert-butyl and cyclohexylmethyl groups physically obstruct the path for the nitrogen to attack an electrophilic center, making it a much less potent nucleophile than smaller secondary amines like diethylamine. masterorganicchemistry.com

Acylation Reactions Involving TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.wikipedia.org

Acylation of a secondary amine typically involves its reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to yield an N,N-disubstituted amide. In the case of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, this reaction would be expected to be slow. The severe steric hindrance around the nucleophilic nitrogen would impede its attack on the electrophilic carbonyl carbon of the acylating agent. Forcing this reaction to proceed may require elevated temperatures or the use of specific activating agents.

Alkylation Reactions of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.wikipedia.org

Alkylation of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE with an alkyl halide would lead to the formation of a tertiary ammonium salt. These reactions, particularly those following an Sₙ2 mechanism, are highly sensitive to steric effects. sciencemadness.org The significant bulk of the substituents on the nitrogen atom would make a direct backside attack on a primary or secondary alkyl halide exceptionally difficult. Consequently, Sₙ2 alkylation reactions involving this amine are expected to be very slow or fail to proceed under standard conditions. sciencemadness.org

Formation of Imines and Enamines from TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Precursors.researchgate.netlibretexts.org

Secondary amines react with aldehydes and ketones to form enamines, not imines; imines (or Schiff bases) are formed from primary amines. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE with an enolizable aldehyde or ketone, typically under mild acid catalysis, yields an enamine. masterorganicchemistry.commakingmolecules.com

The mechanism for enamine formation proceeds through several reversible steps: youtube.comlibretexts.org

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, resulting in a positively charged iminium ion.

Deprotonation: A base (often another amine molecule or the conjugate base of the acid catalyst) removes a proton from the α-carbon (the carbon adjacent to the carbon-nitrogen double bond), leading to the formation of the neutral enamine product and regenerating the catalyst. youtube.com

The equilibrium can be driven toward the enamine product by removing water from the reaction mixture. masterorganicchemistry.com Due to the steric bulk of the TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, the formation of the enamine may be slower than with less hindered amines. With unsymmetrical ketones, there is a regiochemical consideration, and the bulky amine often favors the formation of the less substituted (thermodynamic) enamine to minimize steric strain. makingmolecules.com

| Step | Reactants | Intermediate/Product | Description |

| 1 | Secondary Amine + Ketone/Aldehyde | Zwitterionic Intermediate | Nucleophilic attack of the amine on the carbonyl group. |

| 2 | Zwitterionic Intermediate | Carbinolamine | Internal proton transfer from nitrogen to oxygen. libretexts.org |

| 3 | Carbinolamine + H⁺ | Protonated Carbinolamine | The hydroxyl group is protonated to create a good leaving group. |

| 4 | Protonated Carbinolamine | Iminium Ion + H₂O | Elimination of water forms a resonance-stabilized iminium ion. |

| 5 | Iminium Ion + Base | Enamine | A proton is removed from the α-carbon to form the C=C double bond of the enamine. youtube.com |

Electrophilic Transformations of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Derivatives

The primary derivatives of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE that undergo significant electrophilic transformations are the enamines formed from its reaction with carbonyl compounds. Enamines are considered nitrogen analogs of enols and are nucleophilic at the α-carbon due to resonance, where the nitrogen lone pair donates electron density into the double bond. wikipedia.org

This nucleophilicity allows the enamine to react with a variety of electrophiles in what is known as the Stork enamine synthesis. Common electrophilic transformations include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-carbon.

Acylation: Reaction with acyl halides to introduce an acyl group at the α-carbon.

Following the electrophilic attack, the resulting intermediate is an iminium salt, which is then readily hydrolyzed with aqueous acid to regenerate the carbonyl group, now functionalized at the alpha position. makingmolecules.com

Oxidation and Reduction Pathways of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.whiterose.ac.uk

Oxidation: Amines can be oxidized by various reagents, including peroxides and metal-based oxidants. researchgate.netinorgchemres.org The oxidation of secondary and tertiary amines with an agent like potassium hexacyanoferrate(III) often proceeds via an initial single-electron transfer from the nitrogen atom to the oxidant. rsc.org This forms an aminium radical cation intermediate. The subsequent fate of this intermediate determines the final products and is influenced by the reaction conditions and the structure of the amine. rsc.org The presence of bulky groups on the amine can influence the stability of the radical cation and the stereochemical course of subsequent reactions.

Reduction: The amine functional group in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE is in a reduced state and cannot be further reduced under typical chemical conditions. However, derivatives of the amine can be reduced. For instance, if the amine were successfully acylated to form an N,N-disubstituted amide, this amide could be reduced. Strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), which would convert the amide into a tertiary amine. nih.gov

Thermal and Photochemical Reactivity of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Direct experimental data on the thermal and photochemical decomposition of tert-butyl-cyclohexylmethyl-amine is scarce. However, predictions regarding its reactivity can be made by examining the behavior of similar amines.

The atmospheric degradation of amines is often initiated by photochemically generated hydroxyl (OH) radicals. whiterose.ac.uk For instance, the reaction of tert-butylamine (B42293) with OH radicals has been studied, and it primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of nitramines and other degradation products. whiterose.ac.uk It is plausible that tert-butyl-cyclohexylmethyl-amine would undergo a similar photo-oxidation process.

The thermal stability of tert-butyl-cyclohexylmethyl-amine would be influenced by the strength of its carbon-nitrogen and carbon-hydrogen bonds. The bulky tert-butyl and cyclohexyl groups may sterically hinder reactions, potentially requiring elevated temperatures for decomposition in the absence of reactive species.

Mechanistic Investigations of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Reactions

Understanding the mechanisms of reactions involving tert-butyl-cyclohexylmethyl-amine would rely on kinetic studies and the examination of isotope effects.

Kinetic Studies of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Transformations

Kinetic studies are crucial for elucidating reaction mechanisms by determining reaction rates and their dependence on various factors such as concentration and temperature. For example, the rate of reaction between tert-butylamine and OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.uk

Kinetic investigations of reactions involving tert-butyl-cyclohexylmethyl-amine would likely reveal the influence of its steric bulk on reaction rates. The large tert-butyl and cyclohexyl groups could slow down reactions by sterically hindering the approach of reactants to the amine nitrogen or adjacent C-H bonds.

In the context of enzymatic reactions, kinetic resolutions are often studied. For instance, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been shown to be influenced by temperature and reaction time, with optimal conditions leading to high enantioselectivity. mdpi.com Similar kinetic studies on tert-butyl-cyclohexylmethyl-amine could reveal pathways for its selective transformation.

Table 1: Factors Influencing Reaction Kinetics

| Factor | Description | Potential Impact on TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Reactions |

| Temperature | Affects the rate constant according to the Arrhenius equation. | Increased temperature would likely increase reaction rates, but could also lead to non-selective decomposition. |

| Concentration | The rate of reaction is often dependent on the concentration of reactants. | The order of the reaction with respect to the amine and other reactants would need to be determined experimentally. |

| Solvent | The polarity and protic nature of the solvent can influence reaction pathways and rates. | Polar protic solvents might stabilize charged intermediates, while nonpolar solvents might favor radical pathways. |

| Catalyst | A catalyst can provide an alternative reaction pathway with a lower activation energy. | Metal-based or enzymatic catalysts could be employed to achieve specific transformations. |

Isotope Effects in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Reactions

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. libretexts.org This is achieved by comparing the reaction rates of molecules containing different isotopes of the same element. libretexts.org

For amine oxidation, both solvent and substrate isotope effects can provide detailed mechanistic insights. nih.gov The oxidation of an amine requires the removal of a proton from the nitrogen. nih.gov By substituting the hydrogen on the nitrogen with deuterium (B1214612) (a heavier isotope of hydrogen), a primary kinetic isotope effect would be expected if the N-H bond is broken in the rate-limiting step.

Secondary kinetic isotope effects, where an isotope is substituted at a position adjacent to the reacting center, can also provide valuable information. For example, studies on the solvolysis of cis- and trans-4-t-butylcyclohexyl toluene-p-sulphonates have utilized secondary α-deuterium kinetic isotope effects to probe the nature of the carbocation intermediates formed during the reaction. rsc.org A similar approach could be applied to reactions of tert-butyl-cyclohexylmethyl-amine to understand the transition state structure.

For instance, in the reaction of tert-butylamine with OH radicals, a kinetic isotope effect (KIE) was observed, providing insights into the reaction mechanism. whiterose.ac.uk A theoretical study predicted an inverse kinetic isotope effect for this reaction. whiterose.ac.uk

Structural Elucidation and Conformational Analysis of Tert Butyl Cyclohexylmethyl Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the structure of organic compounds. For a molecule such as TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, offering precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments. The distinct chemical shifts, signal multiplicities, and coupling constants allow for the unambiguous assignment of each atom within the molecular framework.

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl, cyclohexyl, and methylamine moieties. The nine chemically equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons on the cyclohexane (B81311) ring would produce a complex series of multiplets due to their diastereotopic nature and the conformational rigidity of the ring. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet, coupled to the neighboring proton on the cyclohexane ring. The amine proton (N-H) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon and the three methyl carbons of the tert-butyl group would give rise to two distinct signals. The carbons of the cyclohexane ring would appear in the aliphatic region, with their specific chemical shifts influenced by their position relative to the methylamine substituent. The methylene bridge carbon would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃)₉ | ~ 0.9 - 1.2 (singlet) | ~ 28 - 30 (CH₃) |

| tert-Butyl (quaternary C) | - | ~ 50 - 52 |

| Cyclohexyl (CH, CH₂) | ~ 1.0 - 2.0 (multiplets) | ~ 25 - 40 |

| Methylene (-CH₂-N) | ~ 2.4 - 2.7 (doublet) | ~ 55 - 60 |

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For salts of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, ssNMR can reveal information about crystal packing and polymorphism. In the solid state, the rotation of bulky groups like the tert-butyl moiety may be restricted. researchgate.net This restricted motion can lead to the observation of distinct NMR signals for the three methyl groups, which are equivalent in solution. researchgate.net Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal sensitivity and resolution in the solid state. researchgate.net Studies on related compounds like p-tert-butylcalix libretexts.orgarene have demonstrated the power of ssNMR in defining the local environment and conformation of tert-butyl groups within a crystal lattice. rsc.org

Vibrational Spectroscopy (IR and Raman) for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE.

The IR spectrum is expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, appearing as a moderate intensity peak in the 3300-3500 cm⁻¹ region. wpmucdn.com Strong, sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the tert-butyl and cyclohexyl groups. researchgate.net An N-H bending vibration is anticipated around 1550-1650 cm⁻¹. wpmucdn.com The C-N stretching vibration would likely be found in the fingerprint region, between 1000 and 1250 cm⁻¹. The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-H Bend | 1365 - 1465 | Medium |

Mass Spectrometry Techniques for Structural Insights into TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. pearson.com For TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, which contains a single nitrogen atom, the molecular ion peak (M⁺) is expected to have an odd mass-to-charge (m/z) value, according to the nitrogen rule. whitman.edu

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edu This process leads to the formation of a stable, nitrogen-containing cation. For TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE, there are two possible α-cleavage pathways:

Loss of a cyclohexylmethyl radical, leading to a fragment ion.

Loss of a tert-butyl radical, resulting in a different fragment ion.

The relative abundance of these fragment ions depends on the stability of the radical lost and the cation formed. Typically, the loss of the larger alkyl group is favored. whitman.edu Therefore, the loss of the cyclohexylmethyl radical would likely be a significant fragmentation pathway. The resulting cation would produce a prominent peak in the mass spectrum. Another characteristic fragmentation is the loss of a methyl radical from the tert-butyl group of the molecular ion. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

| Fragmentation Process | Lost Fragment | m/z of Detected Ion |

|---|---|---|

| Molecular Ion | - | 183 |

| α-Cleavage | Cyclohexylmethyl radical (C₇H₁₃•) | 86 |

| α-Cleavage | tert-Butyl radical (C₄H₉•) | 126 |

X-ray Crystallography and Solid-State Structure of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE or one of its salts would allow for the elucidation of its exact solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.net

A crystallographic analysis would be expected to confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. It would also reveal the orientation of the bulky tert-butyl and cyclohexylmethyl substituents relative to each other and the amine functional group. Intermolecular interactions, particularly hydrogen bonding involving the N-H group, would play a crucial role in defining the crystal packing arrangement. The amine could act as a hydrogen bond donor, and the nitrogen lone pair could act as a hydrogen bond acceptor, leading to the formation of chains or more complex networks within the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state. illinois.edu

Conformational Isomerism and Dynamics of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

The conformational landscape of tert-butyl-cyclohexylmethyl-amine is largely dictated by the stereochemical demands of its two bulky substituents: the tert-butyl group and the cyclohexylmethyl group. The interaction between these groups and the inherent conformational flexibility of the cyclohexane ring gives rise to a complex energetic surface with distinct minima corresponding to different spatial arrangements of the atoms. Understanding these conformational isomers and the dynamics of their interconversion is crucial for a comprehensive structural elucidation of the molecule.

The cyclohexane ring is not planar and predominantly adopts a "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, such as in tert-butyl-cyclohexylmethyl-amine, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is primarily governed by steric interactions.

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the conformation of the cyclohexane ring. There is a strong energetic preference for the tert-butyl group to occupy an equatorial position. When a tert-butyl group is forced into an axial position, it experiences severe steric hindrance from the two axial hydrogen atoms on the same side of the ring (C3 and C5). This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the axial conformation to a great extent.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. The tert-butyl group possesses one of the largest A-values, approximately 4.9 to 5.0 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high A-value signifies a profound preference for the equatorial position. In fact, this preference is so pronounced that the cyclohexane ring is often described as being "locked" in the conformation where the tert-butyl group is equatorial. cmu.edu The equilibrium between the two chair conformations lies overwhelmingly towards the conformer with the equatorial tert-butyl group, with the axial conformer being present in negligible amounts at room temperature. masterorganicchemistry.com

For tert-butyl-cyclohexylmethyl-amine, it can be confidently predicted that the cyclohexyl ring will exist almost exclusively in a chair conformation where the tert-butyl group is in the equatorial position. This then dictates the possible orientations of the methylamine substituent at the C1 position.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -CH₃ (Methyl) | 1.74 | High |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | Very High |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Extremely High |

| -NH₂ (Amino) | ~1.4 | High |

| -CH₂NH₂ (Aminomethyl) | ~1.7 | High |

The two primary chair conformations of a monosubstituted cyclohexane are in rapid equilibrium through a process called ring inversion or ring flipping. masterorganicchemistry.com However, due to the large energy barrier imposed by placing the tert-butyl group in an axial position, the ring inversion in tert-butyl-cyclohexylmethyl-amine is effectively suppressed.

Rotation around the C-N bond: The bond connecting the cyclohexylmethyl group to the nitrogen atom of the tert-butylamine (B42293) moiety.

Rotation around the C-C bond: The bond connecting the methylene group to the cyclohexane ring.

Rotation within the tert-butyl group: The rotation of the methyl groups around the C-C bonds of the tert-butyl substituent.

The rotation of the cyclohexylmethyl-amine substituent around its bond to the cyclohexane ring will also be hindered. The preferred rotational conformers will be those that minimize steric clash between the amine and tert-butyl groups and the cyclohexane ring. Computational studies on related molecules can provide insight into the energetic landscape of these rotations. For instance, different staggered conformations (rotamers) will have varying energies due to gauche and anti relationships between bulky groups.

| Bond Rotation | Estimated Rotational Barrier (kcal/mol) | Contributing Factors |

| C(ring)-CH₂ | 4-6 | Steric interactions between the aminomethyl group and the cyclohexane ring. |

| CH₂-N | 5-7 | Steric hindrance between the bulky tert-butyl and cyclohexylmethyl groups. |

| C-C (in tert-butyl) | ~4 | Torsional strain and van der Waals interactions between methyl groups. |

This table provides estimated rotational barriers based on values reported for analogous structural motifs in the literature. Specific experimental or computational data for tert-butyl-cyclohexylmethyl-amine is not available.

The interplay of the "locked" cyclohexane conformation and the rotational barriers of the substituents results in a well-defined, low-energy conformation for tert-butyl-cyclohexylmethyl-amine. Characterization of this preferred conformation and the dynamics of interconversion between higher energy conformers can be achieved through a combination of advanced spectroscopic techniques, such as variable-temperature NMR, and computational modeling.

Theoretical and Computational Chemistry of Tert Butyl Cyclohexylmethyl Amine

Quantum Mechanical (QM) Calculations for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Quantum mechanics forms the basis for understanding the electronic behavior of molecules. QM calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its energy and electronic properties.

Density Functional Theory (DFT) Studies on TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while often maintaining high accuracy. nih.gov Hybrid functionals, such as the popular B3LYP, which combine standard functionals with a degree of exact Hartree-Fock exchange, are frequently employed for their balance of accuracy and computational efficiency. nih.govresearchgate.net

For tert-butyl-cyclohexylmethyl-amine, a DFT study would provide deep insights into its electronic properties. Key parameters that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: DFT maps the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is fundamental to understanding its reactivity, particularly the nucleophilic character of the nitrogen atom's lone pair.

Electrostatic Potential (ESP): An ESP map visually represents the electrostatic landscape of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE This table presents the types of data that would be generated from a DFT analysis. The values are hypothetical examples.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

Ab Initio Methods for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Geometry Optimization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data beyond fundamental physical constants. mdpi.com These methods, such as Hartree-Fock (HF) and more advanced techniques, are foundational but can be computationally demanding. wayne.edu

Geometry optimization is a primary application of ab initio methods. wayne.edu This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For a flexible molecule like tert-butyl-cyclohexylmethyl-amine, with its rotatable bonds and cyclohexyl ring, geometry optimization is essential. The process starts with an initial guess of the structure and iteratively adjusts atomic positions to minimize the calculated energy until a stable minimum is found. wayne.edu

An ab initio geometry optimization would define critical structural parameters such as:

Bond Lengths: The precise distances between connected atoms (e.g., C-N, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's conformation, including the chair conformation of the cyclohexane (B81311) ring and the orientation of the bulky tert-butyl group.

Molecular Dynamics (MD) Simulations of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its surroundings. nih.gov

Conformational Sampling of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE in Solution

The presence of a flexible cyclohexyl ring and rotatable single bonds means that tert-butyl-cyclohexylmethyl-amine can exist in multiple conformations. MD simulations are ideal for exploring this conformational landscape. By simulating the molecule in a chosen solvent (e.g., water or an organic solvent), one can observe its dynamic behavior.

A simulation would track how the cyclohexane ring may flex and how the tert-butyl and cyclohexylmethyl groups rotate relative to each other. The results can be analyzed to determine the probability of finding the molecule in different conformations, identifying the most populated and energetically favorable states in a realistic solution environment.

Intermolecular Interactions Involving TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

MD simulations excel at characterizing the non-covalent interactions between the solute molecule and the solvent, or with other molecules. For tert-butyl-cyclohexylmethyl-amine, key interactions would include:

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen's lone pair can act as an acceptor. An MD simulation in a protic solvent like water would quantify the strength, lifetime, and geometry of these hydrogen bonds.

Van der Waals Interactions: The bulky and nonpolar tert-butyl and cyclohexyl groups would primarily interact with nonpolar solvent molecules or other solutes through weaker van der Waals forces.

Table 2: Illustrative MD Simulation Analysis of Intermolecular Interactions This table shows the types of data obtained from an MD simulation. The values are hypothetical examples.

| Interaction Type | Solvent | Average Lifetime | Significance |

|---|---|---|---|

| N-H···OH₂ Hydrogen Bond | Water | 2.5 picoseconds | Shows the interaction strength with water. |

Prediction of Spectroscopic Parameters for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra, such as UV-Vis absorption. nih.govnih.gov

For tert-butyl-cyclohexylmethyl-amine, theoretical calculations could predict:

Vibrational Frequencies: Calculations can produce a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., N-H stretch, C-H stretch). This aids in the structural characterization of the molecule.

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical shifts can be compared to experimental spectra to confirm the structure and assign specific signals to each unique proton and carbon atom in the molecule.

Electronic Transitions: TD-DFT can calculate the energies of electronic excitations, predicting the wavelength of maximum absorption (λ_max) in a UV-Vis spectrum. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE |

| Water |

Applications of Tert Butyl Cyclohexylmethyl Amine in Advanced Chemical Synthesis and Materials Science

TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE as a Ligand in Organometallic Chemistry

In organometallic chemistry, the size and electronic properties of ligands are crucial for controlling the reactivity and stability of metal complexes. acs.orgnih.gov Sterically hindered amines, such as tert-butyl-cyclohexylmethyl-amine, can serve as potent ligands. The bulky tert-butyl and cyclohexylmethyl groups can create a defined steric pocket around a metal center, influencing the coordination number and geometry of the resulting complex. rsc.orgwikipedia.org This steric hindrance can prevent ligand redistribution, stabilize metals in unusual oxidation states, and enhance the selectivity of catalytic reactions by controlling substrate access to the metal's active site. nih.govacs.org For example, bulky aminopyridinato ligands, which also feature large substituents on the amine nitrogen, have been shown to stabilize metal-metal quintuple bonds and are versatile in homogeneous catalysis. nih.gov

Chiral Ligands Derived from TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE for Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, which relies on chiral ligands to control the stereochemical outcome of a reaction. acs.orgresearchgate.net Chiral amines are valuable building blocks for synthesizing more complex chiral ligands, such as aminophosphines or N,N'-dioxides. oup.comresearchgate.net

A molecule like tert-butyl-cyclohexylmethyl-amine, while not chiral itself, could be derivatized to create a chiral center. For instance, functionalization of the cyclohexyl ring or modification of the methyl group could introduce chirality. Alternatively, it could be incorporated into a larger chiral scaffold. Research on other chiral amines has shown that they can be converted into bidentate aminophosphine (B1255530) ligands which, when complexed with metals like palladium or rhodium, can catalyze reactions with high enantioselectivity. researchgate.net The table below summarizes the performance of a chiral aminophosphine ligand in the rhodium-catalyzed hydroformylation of different substrates, illustrating the potential of such systems.

| Substrate | Conversion (%) | Regioselectivity (branched/linear) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | 98 | 90/10 | 51 |

| Vinyl Acetate | >99 | 96/4 | 48 |

Data derived from studies on related chiral aminophosphine ligands, demonstrating the principle of asymmetric induction. researchgate.net

Coordination Chemistry of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE with Transition Metals

The coordination of tert-butyl-cyclohexylmethyl-amine to a transition metal would be dictated by the donation of the nitrogen's lone pair of electrons to the metal center, forming a coordinate covalent bond. openstax.org The steric bulk of the tert-butyl and cyclohexylmethyl groups would significantly influence the properties of the resulting metal complex. Studies on other bulky ligands show they can enforce low coordination numbers and stabilize monomeric species where less bulky analogues form dimers. wikipedia.org

For example, secondary amines have been shown to have a more significant effect on the absorption spectra of europium(II) complexes compared to primary or tertiary amines, which is a desirable trait in the design of photocatalysts. nih.gov The coordination of a bulky secondary amine like tert-butyl-cyclohexylmethyl-amine could similarly modulate the photophysical properties of a metal center. Furthermore, research on complexes with sterically hindered NNN'N'-tetramethylated diamines has revealed the formation of novel structures, including those with coordinated perchlorate (B79767) ions. rsc.org The specific geometry and stability of a complex with tert-butyl-cyclohexylmethyl-amine would depend on the metal, its oxidation state, and the other ligands present. acs.orgresearchgate.net

TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE as a Building Block for Complex Molecular Architectures

Beyond its role as a ligand, tert-butyl-cyclohexylmethyl-amine can serve as a versatile building block for constructing larger, more complex molecules. mdpi.com The amine functional group is a key site for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for its incorporation into diverse molecular frameworks. libretexts.orglibretexts.org

Synthesis of Nitrogen-Containing Heterocycles from TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The synthesis of these ring systems often involves the cyclization of precursors containing a nitrogen atom. Secondary amines are common starting materials in these synthetic routes. For example, transition-metal-catalyzed intramolecular hydroamination or aminoarylation reactions can convert an alkene tethered to an amine into a pyrrolidine (B122466) or other heterocyclic ring. acs.org

Various synthetic strategies could employ tert-butyl-cyclohexylmethyl-amine to generate novel heterocyclic structures.

Aza-Diels-Alder Reactions: The amine could be part of a diene or dienophile, participating in a cycloaddition reaction to form a six-membered heterocycle. mdpi.com

Condensation Reactions: Reaction with dicarbonyl compounds or their equivalents could lead to the formation of various heterocyclic systems.

Multi-component Reactions: The amine could be one component in a reaction that assembles three or more molecules in a single step to create complex heterocyclic products.

The bulky substituents on the amine would play a critical role in directing the regioselectivity and stereoselectivity of these cyclization reactions.

Incorporation of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Moieties into Polymers

The incorporation of specific functional groups into polymers is a powerful method for tailoring their material properties. Amine-containing polymers are of interest for applications ranging from gas separation membranes to stabilizers and sensors. google.commit.edu The tert-butyl-cyclohexylmethyl-amine moiety could be integrated into a polymer structure either within the main chain or as a pendant group.

One notable application for sterically hindered amines is in Hindered Amine Light Stabilizers (HALS). These additives are used to protect polymeric materials from degradation by light and heat. google.com Polymeric HALS, which incorporate hindered amine structures into a polymer backbone, offer enhanced durability and reduced migration compared to small-molecule additives. The structure of tert-butyl-cyclohexylmethyl-amine is analogous to the functional units in some HALS, suggesting its potential utility in this area. google.com Furthermore, conjugated polymers containing amino groups have been synthesized, with their optical properties being tunable based on the electron density on the polymer chain, opening avenues for use in fluorescent sensing materials. mit.edu

Role of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The design of molecular building blocks is essential for creating complex and functional supramolecular assemblies. bohrium.comacs.org

Host-Guest Interactions Involving TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Host-guest chemistry involves the formation of unique complexes between a "host" molecule, typically a larger molecule with a cavity, and a "guest" molecule that fits within it. nih.gov These interactions are driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov The sterically hindered nature of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE suggests it could act as a guest molecule with specific selectivities for certain host systems.

Research into the host-guest chemistry of similar cyclohexylamine (B46788) derivatives with macrocyclic hosts like cucurbit researchgate.neturil (Q researchgate.net) offers insights into the potential interactions of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE. A study on a series of cyclohexyl-appended guests with Q researchgate.net revealed that the cyclohexyl moieties can be encapsulated within the host's hydrophobic cavity. mdpi.com This encapsulation was found to trigger the formation of a 1:2 ternary host-guest complex, where two guest molecules are accommodated within a single host cavity. mdpi.com

The thermodynamic parameters for the complexation of cyclohexylamine derivatives with Q researchgate.net indicate that these interactions are driven by both enthalpy and entropy changes. mdpi.com For instance, the complexation of N-(3-aminopropyl)cyclohexylamine with Q researchgate.net is characterized by a negative enthalpy change (ΔH°) of -26.77 kJ·mol⁻¹ and a positive entropy change (TΔS°) of 14.26 kJ·mol⁻¹, indicating a thermodynamically favorable process. mdpi.com The binding is further stabilized by C-H···π interactions between the encapsulated cycloalkane and the carbonyl portals of the Q researchgate.net host. mdpi.com

Given these findings, it is plausible that TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE would exhibit similar behavior, with its cyclohexyl group being the primary site for inclusion within a hydrophobic host cavity. The bulky tert-butyl group would likely influence the binding affinity and selectivity, potentially leading to unique complexation geometries and stabilities compared to less sterically hindered cyclohexylamine derivatives.

Table 1: Thermodynamic Parameters for the Complexation of Cyclohexylamine Derivatives with Cucurbit researchgate.neturil (Q researchgate.net) at 298.15 K mdpi.com

| Guest Molecule | ΔH° (kJ·mol⁻¹) | TΔS° (kJ·mol⁻¹) |

| Cyclohexylamine (CyA) | -21.55 | 15.65 |

| N-Ethylcyclohexylamine (NECyA) | -24.31 | 14.89 |

| N-Cyclohexylethanolamine (NCyEA) | -25.82 | 14.98 |

| N-(3-Aminopropyl)cyclohexylamine (N3ACyA) | -26.77 | 14.26 |

This table is based on data for related compounds and is intended to be illustrative of the types of interactions TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE might undergo.

Self-Assembly Processes Driven by TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the creation of novel materials with advanced properties. By functionalizing TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE with appropriate chemical groups, it could be engineered to act as a building block for self-assembling systems.

For instance, the introduction of moieties capable of forming strong intermolecular interactions, such as hydrogen bonding or π-π stacking, could lead to the formation of well-defined supramolecular architectures. The bulky tert-butyl and cyclohexyl groups would play a crucial role in directing the packing of the molecules, influencing the morphology and stability of the resulting assemblies.

The precise nature of the self-assembled structures would depend on factors such as the nature of the functional groups, the solvent, and the temperature. The sterically demanding nature of the tert-butylcyclohexylmethyl moiety would likely lead to looser packing and potentially more dynamic assemblies compared to systems based on linear alkyl chains.

Research on Derivatives and Analogues of Tert Butyl Cyclohexylmethyl Amine

Structural Modifications and Their Impact on Reactivity and Physicochemical Properties

The exploration of derivatives and analogues of tert-butyl-cyclohexylmethyl-amine allows for a systematic investigation into how structural changes influence the compound's chemical behavior and physical characteristics. These modifications typically target three main areas: the nitrogen substituent, the cyclohexyl ring, and the tert-butyl group.

N-Substituted TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Derivatives

Modifications at the nitrogen atom of tert-butyl-cyclohexylmethyl-amine significantly alter its reactivity and properties. The parent compound is a secondary amine, and its reactivity is characteristic of this functional group.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom results in a tertiary amine. For instance, the reaction with methyl iodide would yield N-methyl-N-(cyclohexylmethyl)-tert-butylamine. This transformation from a secondary to a tertiary amine generally increases the steric hindrance around the nitrogen atom, which can decrease its nucleophilicity. Tertiary amines are typically less reactive in reactions where the nitrogen acts as a nucleophile compared to their secondary amine counterparts. However, they can still participate in reactions such as quaternization. google.com The process of N-alkylation can sometimes be challenging to control, as the initial alkylation product can compete with the starting amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. msu.edu A general method for synthesizing N-(cyclohexylmethyl)-N-alkylamines involves the reaction of primary amines with pimelaldehyde in the presence of a ferrate reducing agent. koreascience.kr

N-Acylation: The reaction of tert-butyl-cyclohexylmethyl-amine with an acylating agent, such as an acyl chloride or an anhydride, would produce an N-acyl derivative (an amide). This modification has a profound impact on the electronic properties of the nitrogen atom. The lone pair of electrons on the nitrogen becomes delocalized by resonance with the adjacent carbonyl group, significantly reducing the basicity and nucleophilicity of the nitrogen. These N-acyl derivatives are generally more stable and less reactive than the parent amine.

N-Arylation: The introduction of an aryl group, such as a phenyl group, to the nitrogen atom can also influence reactivity. The lone pair on the nitrogen can be delocalized into the aromatic ring, which decreases its basicity compared to the parent amine.

The following table summarizes the expected impact of N-substitution on the properties of tert-butyl-cyclohexylmethyl-amine:

| Modification | Resulting Functional Group | Expected Impact on Basicity | Expected Impact on Nucleophilicity |

| N-Alkylation | Tertiary Amine | Slight Increase | Decrease (due to sterics) |

| N-Acylation | Amide | Significant Decrease | Significant Decrease |

| N-Arylation | N-Aryl Amine | Decrease | Decrease |

Cyclohexyl Ring Modifications in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Analogues

Altering the cyclohexyl ring by introducing substituents can influence the molecule's conformation and, consequently, its reactivity and physicochemical properties. The position and nature of the substituent are critical factors.

Systematic studies on such analogues, where substituents are introduced at various positions on the cyclohexyl ring, can provide valuable data for quantitative structure-activity relationship (QSAR) studies. nih.gov These studies aim to correlate specific structural features with the observed chemical or biological activity.

Isosteric Replacements of the Tert-Butyl Group in Analogues

The tert-butyl group is a bulky, hydrophobic moiety that significantly influences the steric environment and lipophilicity of the parent molecule. researchgate.net Replacing the tert-butyl group with other groups of similar size and shape (isosteres) can modulate these properties while potentially introducing new electronic or metabolic characteristics.

Common isosteres for the tert-butyl group include:

Isopropyl group: Slightly smaller than the tert-butyl group, its replacement can lead to a minor decrease in steric bulk. researchgate.net

Cyclopropyl and Cyclobutyl groups: These cyclic structures can mimic the steric profile of the tert-butyl group. enamine.net

Adamantyl group: This bulky, rigid polycyclic group can be considered a larger, more lipophilic replacement for the tert-butyl group. The synthesis of adamantyl analogues has been explored in other chemical contexts. nih.gov

Trifluoromethyl-substituted groups: Groups like trifluoromethylcyclopropyl or trifluoromethylcyclobutyl can act as bioisosteres. researchgate.netnih.gov The highly electronegative fluorine atoms can alter the electronic properties and metabolic stability of the molecule. researchgate.netnih.gov The trifluoromethyl oxetane (B1205548) group has also been evaluated as a tert-butyl isostere, showing potential for decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Pentafluorosulfanyl group: This group is another potential replacement for the tert-butyl group. researchgate.net

The following table provides a comparison of potential isosteric replacements for the tert-butyl group:

| Isosteric Replacement | Key Feature | Potential Impact |

| Isopropyl | Smaller alkyl group | Reduced steric hindrance |

| Cyclopropyl/Cyclobutyl | Cyclic alkyl group | Similar steric profile, altered bond angles |

| Adamantyl | Bulky, rigid polycyclic group | Increased lipophilicity and steric bulk |

| Trifluoromethylcyclopropyl | Fluorinated cyclic group | Altered electronics, potentially increased metabolic stability |

Stereochemical Aspects of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Analogues

The presence of chiral centers in analogues of tert-butyl-cyclohexylmethyl-amine introduces the possibility of stereoisomers (enantiomers and diastereomers), which can have distinct chemical and physical properties. Chiral centers can arise from substitutions on the cyclohexyl ring or from the arrangement of substituents around the nitrogen atom if it becomes a stereocenter.

The separation of enantiomers is a critical aspect of stereochemical research. Techniques like chiral chromatography, using chiral stationary phases such as derivatized cyclodextrins, are commonly employed to resolve racemic mixtures. gcms.czresearchgate.net For instance, the separation of α-cyclohexylmandelic acid enantiomers has been achieved using high-speed counter-current chromatography with a biphasic recognition system. nih.gov

The synthesis of stereochemically pure analogues often requires stereoselective synthetic methods. One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide (Ellman's sulfinamide), which can direct the stereochemical outcome of a reaction. acs.org This auxiliary can be condensed with a ketone to form a chiral sulfinyl ketimine, which is then reduced diastereoselectively to produce a chiral amine after removal of the auxiliary. acs.org

Systematic Studies of Structure-Reactivity Relationships in TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE Family

Systematic studies of the structure-reactivity relationships within the tert-butyl-cyclohexylmethyl-amine family are crucial for understanding how modifications to the molecular structure influence chemical behavior. These studies often involve synthesizing a library of related compounds and evaluating their reactivity in a specific chemical transformation.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools used in these studies. nih.govnih.gov By correlating physicochemical descriptors of the molecules (such as steric parameters, electronic properties, and lipophilicity) with their observed reactivity, QSAR can provide insights into the factors that govern a particular chemical process. For example, a QSAR study might reveal that the rate of a reaction is highly dependent on the steric bulk of the N-substituent or the electronic nature of a substituent on the cyclohexyl ring.

The electronic effects of substituents are a key area of investigation. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density at the nitrogen atom, thereby affecting its basicity and nucleophilicity. For example, the incorporation of tert-butyl groups on a tetraazapyrene core has been shown to raise the LUMO level, indicating an electronic effect. nih.gov

By systematically varying the structure and measuring the resulting changes in reactivity, a comprehensive understanding of the structure-reactivity landscape of the tert-butyl-cyclohexylmethyl-amine family can be developed.

Future Research Directions and Emerging Trends for Tert Butyl Cyclohexylmethyl Amine

Development of Novel and Efficient Synthetic Routes for TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

The synthesis of sterically hindered amines like tert-butyl-cyclohexylmethyl-amine presents a challenge due to the steric congestion around the nitrogen atom, which can impede reaction kinetics. nih.gov Current research focuses on developing more efficient and atom-economical synthetic methodologies.

Promising approaches include advancements in reductive amination , a cornerstone of amine synthesis. While traditional methods often rely on borohydride (B1222165) reagents, which have poor atom economy, newer strategies are exploring catalytic hydrogenation with hydrogen gas. mdpi.com For instance, the use of a highly selective Palladium (Pd) catalyst has shown high yields for other sterically hindered amines at room temperature. mdpi.com Another avenue is the direct catalytic asymmetric reductive amination , which allows for the construction of chiral tertiary amines from secondary amines and ketones with high stereoselectivity. nih.gov

Hydroaminoalkylation , catalyzed by earth-abundant metals like titanium, has emerged as a highly atom-economical route to access secondary amines. rsc.org This method involves the direct addition of amines to alkenes and is compatible with a range of sterically demanding amines. rsc.org Furthermore, sequential catalysis using ruthenium(0) for C-H arylation followed by hydrosilylation offers a one-pot procedure to synthesize hindered amines from readily available aldehydes. rsc.org Electrochemical methods are also being explored as an environmentally benign alternative for creating hindered amines. acs.org

Future research will likely focus on optimizing these catalytic systems for the specific synthesis of tert-butyl-cyclohexylmethyl-amine, aiming for higher yields, milder reaction conditions, and the use of more sustainable and cost-effective catalysts.

Table 1: Comparison of Synthetic Methods for Hindered Amines

| Method | Catalyst/Reagent Example | Advantages | Challenges |

| Catalytic Reductive Amination | Pd(OH)₂/g-C₃N₄ | High selectivity, mild conditions | Requires development for specific substrate |

| Asymmetric Reductive Amination | Iridium–phosphoramidite ligand | High stereocontrol | Can be sensitive to steric bulk |

| Hydroaminoalkylation | Ti(NMe₂)₄/urea ligand | Atom-economical, earth-abundant catalyst | Branched regioselectivity may need control |

| Sequential Ru(0) Catalysis | Ru₃(CO)₁₂ | One-pot procedure from simple precursors | Requires optimization of sequential steps |

| Electrochemical Synthesis | - | Environmentally benign | Substrate scope may be limited |

Exploration of TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE in Untapped Catalytic Systems

The steric bulk of tert-butyl-cyclohexylmethyl-amine makes it a prime candidate for use in various catalytic systems where its low nucleophilicity is advantageous. mdpi.comacs.org Sterically hindered amines are crucial as non-nucleophilic bases and as ligands for metal catalysts. mdpi.com

One emerging area is in heterobimetallic catalysis . For example, palladium-titanium complexes have demonstrated high efficacy in allylic aminations using hindered secondary amine nucleophiles. organic-chemistry.org The interaction between the two metals enhances the electrophilicity of the palladium center, facilitating the addition of the bulky amine. organic-chemistry.org This suggests that tert-butyl-cyclohexylmethyl-amine could be a valuable ligand in developing novel heterobimetallic catalysts for challenging C-N bond formations. organic-chemistry.org

Furthermore, the development of frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, has opened new avenues in catalysis. The steric hindrance of tert-butyl-cyclohexylmethyl-amine makes it a potential component for new FLPs capable of activating small molecules.